RARα Receptor Binding Selectivity: AM580 vs. RARβ and RARγ
AM580 exhibits marked binding selectivity for RARα over RARβ and RARγ, whereas the natural ligand all-trans retinoic acid (ATRA) shows little discrimination among the three RAR subtypes [1][2]. In competitive binding assays, AM580 displays a Kd of 8 nM for RARα, which is 16-fold lower (higher affinity) than its Kd of 131 nM for RARβ and 56-fold lower than its Kd of 450 nM for RARγ [1]. This selectivity profile is consistently mirrored in functional transactivation assays, where AM580 exhibits an EC50 of 0.36 nM for RARα compared to 24.6 nM for RARβ (68-fold selectivity) and 27.9 nM for RARγ (78-fold selectivity) [1]. In contrast, ATRA shows comparable binding affinity across all three RAR subtypes, with no significant subtype discrimination [2].
| Evidence Dimension | Receptor binding affinity (Kd) and functional activation potency (EC50) |
|---|---|
| Target Compound Data | RARα: Kd = 8 nM, EC50 = 0.36 nM; RARβ: Kd = 131 nM, EC50 = 24.6 nM; RARγ: Kd = 450 nM, EC50 = 27.9 nM |
| Comparator Or Baseline | ATRA: non-selective binding across RARα, RARβ, and RARγ with little subtype discrimination |
| Quantified Difference | AM580 RARα vs. RARβ: Kd ratio 16:1 (131/8), EC50 ratio 68:1 (24.6/0.36); RARα vs. RARγ: Kd ratio 56:1 (450/8), EC50 ratio 78:1 (27.9/0.36) |
| Conditions | Competitive binding assays using recombinant human RAR subtypes; transactivation assays in cellular systems |
Why This Matters
This quantified selectivity enables experimental dissection of RARα-specific transcriptional programs without confounding contributions from RARβ or RARγ, a capability unavailable with non-selective ligands like ATRA.
- [1] Bernard BA, Bernardon JM, Delescluse C, et al. Identification of synthetic retinoids with selectivity for human nuclear retinoic acid receptor γ. Biochem Biophys Res Commun. 1992;186(2):977-983. View Source
- [2] Gianní M, Li Calzi M, Terao M, et al. AM580, a stable benzoic derivative of retinoic acid, has powerful and selective cyto-differentiating effects on acute promyelocytic leukemia cells. Blood. 1996;87(4):1520-1531. View Source
